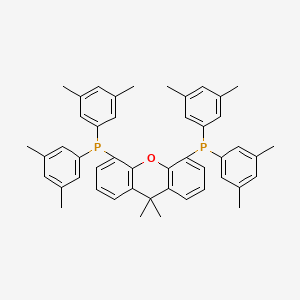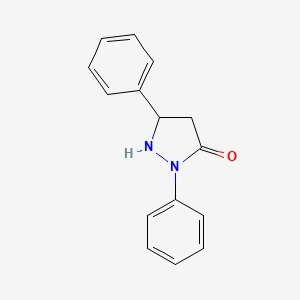
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is a complex organic compound that belongs to the class of aryl-phosphine ligands. These ligands are often used in coordination chemistry and catalysis due to their ability to stabilize metal centers and facilitate various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) typically involves the reaction of a gold complex with the ligand in tetrahydrofuran (THF) under an argon atmosphere. The mixture is stirred for 8 hours, followed by evaporation under vacuum and chromatography on silica gel using a mixture of chloroform and methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring purity, and implementing safety measures for large-scale production.
化学反应分析
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various solvents such as THF and chloroform. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield phosphine oxides, while reduction could produce different phosphine derivatives.
科学研究应用
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to stabilize metal complexes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in catalysis for various industrial chemical processes.
作用机制
The mechanism by which (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
相似化合物的比较
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar coordination properties.
Tris(2,4,6-trimethoxyphenyl)phosphine: Known for its steric bulk and electronic properties.
Bis(diphenylphosphino)methane: A bidentate ligand with applications in catalysis.
Uniqueness
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis(bis(3,5-dimethylphenyl)phosphine) is unique due to its specific structural features, which provide distinct steric and electronic properties. These properties make it particularly effective in stabilizing certain metal complexes and facilitating specific catalytic reactions .
属性
分子式 |
C47H48OP2 |
|---|---|
分子量 |
690.8 g/mol |
IUPAC 名称 |
[5-bis(3,5-dimethylphenyl)phosphanyl-9,9-dimethylxanthen-4-yl]-bis(3,5-dimethylphenyl)phosphane |
InChI |
InChI=1S/C47H48OP2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41-45(43)48-46-42(47(41,9)10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3 |
InChI 键 |
QSZAPODIGLZMSW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)P(C2=CC=CC3=C2OC4=C(C3(C)C)C=CC=C4P(C5=CC(=CC(=C5)C)C)C6=CC(=CC(=C6)C)C)C7=CC(=CC(=C7)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Methyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]furan](/img/structure/B12912205.png)
![2,7-Dichloro-5-(methylsulfanyl)imidazo[1,2-c]pyrimidine](/img/structure/B12912219.png)

![Isoxazole, 4,5-dihydro-5-phenyl-3-[(phenylseleno)methyl]-](/img/structure/B12912233.png)
![3-(4-Ethoxyphenyl)-7-phenylhexahydro-1H-pyridazino[1,2-a][1,2,5]triazepine-1,5(2H)-dione](/img/structure/B12912235.png)


![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]decanoate](/img/structure/B12912243.png)
![Di-tert-butyl(2',6'-diisopropyl-3,6-dimethoxy-4'-trityl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12912250.png)

![N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide](/img/structure/B12912263.png)
![1-(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-amine](/img/structure/B12912265.png)
